5-Fluoro-thiazole-2-carbonitrile
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Overview
Description
5-Fluoro-thiazole-2-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a fluorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a fluorinating agent and a nitrile source. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts such as palladium or copper.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Fluoro-thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Fluoro-thiazole-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom and nitrile group enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity.
Comparison with Similar Compounds
Thiazole-2-carbonitrile: Lacks the fluorine substitution, resulting in different reactivity and bioactivity.
5-Methyl-thiazole-2-carbonitrile: Substituted with a methyl group instead of fluorine, affecting its chemical properties and applications.
5-Chloro-thiazole-2-carbonitrile: Substituted with chlorine, offering different electronic and steric effects compared to fluorine.
Uniqueness: 5-Fluoro-thiazole-2-carbonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine substitution enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HFN2S/c5-3-2-7-4(1-6)8-3/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZABMYGQHGHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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